molecular formula C16H31KO2 B1612941 Potassium hexadecanoate-2,2-d2 CAS No. 203805-86-1

Potassium hexadecanoate-2,2-d2

Cat. No.: B1612941
CAS No.: 203805-86-1
M. Wt: 296.53 g/mol
InChI Key: MQOCIYICOGDBSG-BMIYEHQMSA-M
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Description

Potassium hexadecanoate-2,2-d2, also known as potassium palmitate-2,2-d2, is a deuterated fatty acid salt. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C16H29D2KO2 and a molecular weight of 296.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hexadecanoate-2,2-d2 can be synthesized through the deuteration of hexadecanoic acid (palmitic acid). The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. The deuterated hexadecanoic acid is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration of hexadecanoic acid followed by neutralization with potassium hydroxide. The compound is then purified and crystallized for use in research applications .

Chemical Reactions Analysis

Types of Reactions

Potassium hexadecanoate-2,2-d2 primarily undergoes reactions typical of fatty acid salts, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium hexadecanoate-2,2-d2 is used extensively in scientific research due to its stable isotope labeling. Applications include:

Mechanism of Action

The mechanism of action of potassium hexadecanoate-2,2-d2 involves its incorporation into biological systems where it mimics the behavior of non-deuterated fatty acids. The deuterium atoms provide a means to trace the compound through various metabolic pathways, allowing researchers to study its distribution, metabolism, and effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium hexadecanoate-2,2-d2 is unique due to its specific deuterium labeling at the 2,2 positions. This specific labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated or differently labeled compounds .

Properties

IUPAC Name

potassium;2,2-dideuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i15D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-BMIYEHQMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635680
Record name Potassium (2,2-~2~H_2_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203805-86-1
Record name Potassium (2,2-~2~H_2_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium palmitate-2,2-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 10.44 g of palmitic acid and 2.28 g of potassium hydroxide were mixed to give a uniform solution at 40° C. and then concentrated to dryness to obtain 17.14 g of potassium palmitate-supported GPC.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium hexadecanoate-2,2-d2
Reactant of Route 2
Potassium hexadecanoate-2,2-d2
Reactant of Route 3
Potassium hexadecanoate-2,2-d2
Reactant of Route 4
Potassium hexadecanoate-2,2-d2
Reactant of Route 5
Potassium hexadecanoate-2,2-d2

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